molecular formula C20H21BrN4OS B14099548 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14099548
M. Wt: 445.4 g/mol
InChI Key: CGUCMZYRDIPULM-UHFFFAOYSA-N
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Description

4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C16H13BrN4OS. This compound is part of the triazole family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzylidene derivatives .

Scientific Research Applications

4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C20H21BrN4OS

Molecular Weight

445.4 g/mol

IUPAC Name

4-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H21BrN4OS/c1-20(2,3)15-7-5-13(6-8-15)18-23-24-19(27)25(18)22-12-14-11-16(21)9-10-17(14)26-4/h5-12H,1-4H3,(H,24,27)

InChI Key

CGUCMZYRDIPULM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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